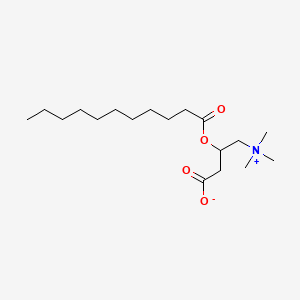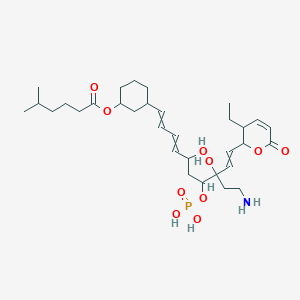![molecular formula C21H22N2O6S2 B1227715 2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethylbenzenesulfonic acid [4-[[3-(2-aminoethyl)-2,4-dioxo-5-thiazolidinylidene]methyl]-2-methoxyphenyl] ester is a benzenesulfonate ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis process of compounds related to 2,5-dimethylbenzenesulfonic acid derivatives involves the cycloaddition and substitution reactions. These processes yield complex compounds with potential applications in various fields of chemistry and pharmaceuticals (Uršič, Svete, & Stanovnik, 2010).
- Another study also highlights the synthesis of similar compounds, emphasizing the creation of new molecular systems through chemical reactions (Uršič, Svete, & Stanovnik, 2010).
Photodynamic Therapy Applications
- A study demonstrates the use of benzenesulfonamide derivative groups in the development of zinc phthalocyanines with high singlet oxygen quantum yields. These compounds show potential for use as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Structure and Properties
- Research into the behavior of similar thiazolidine compounds in solution provides insights into their chemical properties and potential applications. These studies are crucial for understanding the reactivity and utility of these compounds in various scientific domains (Refouvelet, Robert, Couquelet, & Tronche, 1994).
Molecular Modeling and Inhibitory Potentials
- The molecular modeling and synthesis of iminothiazolidin-4-one acetate derivatives demonstrate their inhibitory potential against specific enzymes. Such studies are significant for developing new therapeutic agents (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Eigenschaften
Produktname |
2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride |
|---|---|
Molekularformel |
C21H22N2O6S2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C21H22N2O6S2/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18/h4-7,10-12H,8-9,22H2,1-3H3/b18-12- |
InChI-Schlüssel |
XTFLFSBYKYFWNZ-PDGQHHTCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
![4-(1,3-benzodioxol-5-yl)-6-[[2-(4-chlorophenyl)ethylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1227638.png)
![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)


![N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B1227651.png)
![N-[(4-chlorophenyl)methyl]-4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B1227655.png)
![7-[[2-(4-Chloro-3-methyl-1-pyrazolyl)-1-oxopropyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1227656.png)